2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the reaction of 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.
Medicine: The compound has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 4-methoxybenzyl group and the triazole ring
Properties
IUPAC Name |
2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-3-18-13(16-17-14(18)21-9-12(15)19)8-10-4-6-11(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYBNENWFKBTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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